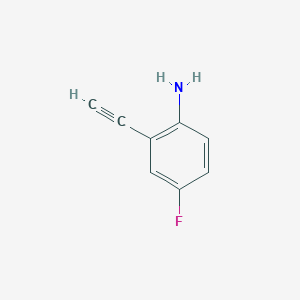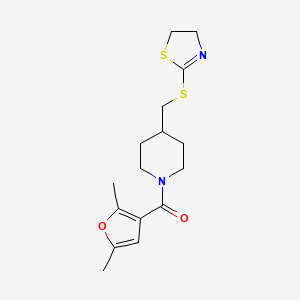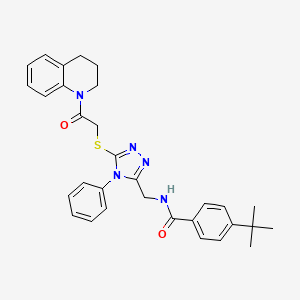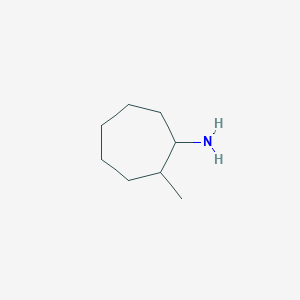![molecular formula C15H14N2O2S B2578799 (2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1904609-26-2](/img/structure/B2578799.png)
(2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule that features a unique combination of pyridine, azetidine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the azetidine intermediate.
Formation of the Thiophene Ring: The thiophene ring is incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Final Coupling: The final step involves the coupling of the azetidine-pyridine intermediate with the thiophene derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenated derivatives and strong bases or acids can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine or thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and conductive polymers.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Industry
Chemical Sensors: The compound can be incorporated into sensors for detecting specific analytes due to its selective binding properties.
Polymer Additives: It can be used as an additive in polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism by which (2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding pockets of these targets, influencing their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
(2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(benzofuran-2-yl)prop-2-en-1-one: Contains a benzofuran ring, offering different electronic properties.
Uniqueness
The presence of the thiophene ring in (2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can translate to different reactivity and binding characteristics, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
(E)-1-(3-pyridin-3-yloxyazetidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-15(6-5-14-4-2-8-20-14)17-10-13(11-17)19-12-3-1-7-16-9-12/h1-9,13H,10-11H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBMPKBBIGMMLF-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2578716.png)


![(E)-1-(2,6-dimethylmorpholino)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2578721.png)
![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B2578722.png)
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2578723.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2578725.png)

![(2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2578729.png)


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide](/img/structure/B2578736.png)
![6-Phenyl-2-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2-azaspiro[3.3]heptane](/img/structure/B2578737.png)
![(3S,4S)-5-[(3S,4S)-4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl]-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol](/img/structure/B2578738.png)
